Multi-kinase-IN-1

Description

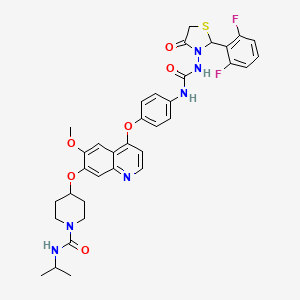

Structure

3D Structure

Properties

Molecular Formula |

C35H36F2N6O6S |

|---|---|

Molecular Weight |

706.8 g/mol |

IUPAC Name |

4-[4-[4-[[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]carbamoylamino]phenoxy]-6-methoxyquinolin-7-yl]oxy-N-propan-2-ylpiperidine-1-carboxamide |

InChI |

InChI=1S/C35H36F2N6O6S/c1-20(2)39-35(46)42-15-12-23(13-16-42)49-30-18-27-24(17-29(30)47-3)28(11-14-38-27)48-22-9-7-21(8-10-22)40-34(45)41-43-31(44)19-50-33(43)32-25(36)5-4-6-26(32)37/h4-11,14,17-18,20,23,33H,12-13,15-16,19H2,1-3H3,(H,39,46)(H2,40,41,45) |

InChI Key |

BDTVSYMIPDPQBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)N1CCC(CC1)OC2=CC3=NC=CC(=C3C=C2OC)OC4=CC=C(C=C4)NC(=O)NN5C(SCC5=O)C6=C(C=CC=C6F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of a Multi-Kinase Inhibitor: A Case Study on BPR1K871

Disclaimer: The term "Multi-kinase-IN-1" does not correspond to a specific, publicly documented chemical entity. This guide utilizes BPR1K871 , a well-characterized multi-kinase inhibitor, as a representative example to fulfill the technical requirements of the prompt.

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of BPR1K871, a potent quinazoline-based multi-kinase inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to BPR1K871

BPR1K871 is a rationally designed multi-kinase inhibitor targeting key enzymes involved in cancer progression, particularly in acute myeloid leukemia (AML) and various solid tumors.[1][2] It was developed through a structure-activity relationship (SAR) study based on a furanopyrimidine lead compound, which was modified to a quinazoline core to improve physicochemical properties and dual-target inhibition.[1][2] BPR1K871 exhibits potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), both of which are crucial in the pathogenesis of certain cancers.[1] The advantage of targeting multiple kinases is the potential for increased efficacy and a reduction in the likelihood of developing drug resistance.[3]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory and anti-proliferative activities of BPR1K871.

Table 1: Enzymatic Inhibitory Activity of BPR1K871

| Target Kinase | IC50 (nM) |

| FLT3 | 19 |

| AURKA | 22 |

| AURKB | 13 |

Data sourced from a detailed structure-activity relationship study of quinazoline-based inhibitors.[1][2]

Table 2: Anti-proliferative Activity of BPR1K871 in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia (AML) | ~ 5 |

| MV4-11 | Acute Myeloid Leukemia (AML) | ~ 5 |

| COLO205 | Colorectal Carcinoma | < 100 |

| Mia-PaCa2 | Pancreatic Carcinoma | < 100 |

Data reflects the potent cellular activity of BPR1K871 in both hematological and solid tumor cell lines.[1]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of BPR1K871 are crucial for reproducibility and further development.

3.1. General Synthesis of Quinazoline-based Inhibitors (Representative Protocol)

The synthesis of BPR1K871 and its analogs involves a multi-step process starting from commercially available materials. A generalized protocol based on the development of quinazoline-based kinase inhibitors is as follows:

-

Preparation of the Quinazoline Core: The synthesis typically begins with the construction of the core quinazoline scaffold. This can be achieved through the reaction of an appropriately substituted anthranilic acid derivative with a formamide equivalent or a similar cyclizing agent.

-

Functionalization at C4: The C4 position of the quinazoline ring is often activated, for example, by chlorination, to allow for nucleophilic substitution. This position is crucial for introducing moieties that interact with the hinge region of the kinase ATP-binding pocket.

-

Coupling of the Side Chain: A key step is the coupling of a substituted aniline or a similar amine-containing fragment to the C4 position of the quinazoline core. This is typically achieved through a nucleophilic aromatic substitution reaction.

-

Further Modification and Purification: The final steps may involve modifications to the substituent groups to optimize potency, selectivity, and pharmacokinetic properties. The final compound is then purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC). Characterization is performed using methods like NMR spectroscopy and mass spectrometry.

3.2. In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of BPR1K871 against its target kinases is determined using in vitro kinase assays. A general protocol for such an assay is as follows:[4][5][6]

-

Reagents and Materials:

-

Recombinant human kinases (FLT3, AURKA, AURKB).

-

Specific peptide or protein substrates for each kinase.

-

ATP (Adenosine triphosphate).

-

BPR1K871 (dissolved in DMSO).

-

Assay buffer (containing MgCl2 and other necessary co-factors).

-

Detection reagents (e.g., fluorescently labeled antibodies for phosphorylated substrates in a TR-FRET assay, or [γ-³²P]ATP for radiometric assays).[4][5]

-

384-well microplates.

-

-

Assay Procedure:

-

Prepare serial dilutions of BPR1K871 in DMSO and then in the assay buffer.

-

Add the kinase and its specific substrate to the wells of the microplate.

-

Add the diluted BPR1K871 to the wells. A control with DMSO alone is also included.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Measure the amount of phosphorylated substrate using a suitable detection method (e.g., time-resolved fluorescence, luminescence, or radioactivity).[4][5][7]

-

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each concentration of BPR1K871 relative to the DMSO control.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[7]

-

Visualizations

The following diagrams illustrate the signaling pathways targeted by BPR1K871 and a general workflow for its evaluation.

Caption: Signaling pathways inhibited by BPR1K871.

Caption: Workflow for multi-kinase inhibitor evaluation.

References

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In vitro kinase assay [protocols.io]

- 7. reactionbiology.com [reactionbiology.com]

Multi-kinase Inhibitor UNC2025: A Technical Guide to Affected Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-kinase inhibitors represent a cornerstone of modern targeted therapy, offering the potential to counteract the inherent redundancy and crosstalk within cellular signaling networks that drive diseases like cancer. This technical guide provides an in-depth overview of the cellular pathways affected by the multi-kinase inhibitor UNC2025. UNC2025 is a potent, orally bioavailable small molecule inhibitor with primary activity against MERTK and FLT3 kinases, but it also demonstrates activity against a range of other kinases.[1][2] Understanding the broader kinase selectivity profile and the downstream consequences of target engagement is critical for its rational development and clinical application. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways modulated by UNC2025.

Core Targets and Kinase Selectivity Profile

UNC2025 is an ATP-competitive inhibitor that potently targets both MERTK (Mer Tyrosine Kinase) and FLT3 (Fms-like Tyrosine Kinase 3).[3] It exhibits sub-nanomolar efficacy against these primary targets in enzymatic assays.[3][4] While demonstrating significant selectivity, UNC2025 also inhibits other kinases, a characteristic feature of many multi-kinase inhibitors. A screening against 305 kinases revealed that at a concentration of 100 nM, significantly above its IC50 for MERTK, UNC2025 inhibited 66 kinases by more than 50%.[5] This broad activity profile underscores the importance of carefully considering on-target and off-target effects in experimental design and data interpretation.

Quantitative Kinase Inhibition Data

The following tables summarize the in vitro inhibitory activity of UNC2025 against its primary targets and a selection of other sensitive kinases.

Table 1: Potency of UNC2025 Against Primary Kinase Targets

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| MERTK | Enzymatic | 0.74 | 0.16 | [3] |

| FLT3 | Enzymatic | 0.8 | 0.59 | [3][6] |

| MERTK | Cell-based | 2.7 | - | [1] |

| FLT3 | Cell-based | 14 | - | [7] |

Table 2: Selectivity Profile of UNC2025 Against Other Kinases

| Target | IC50 (nM) | Reference |

| AXL | 1.65 - 122 | [3][4] |

| TYRO3 | 5.83 - 301 | [3][5] |

| TRKA | 1.67 | [4] |

| TRKC | 4.38 | [4] |

| QIK | 5.75 | [4] |

| SLK | 6.14 | [4] |

| NuAK1 | 7.97 | [4] |

| KIT | 8.18 | [4] |

| Met | 364 | [4] |

Affected Cellular Signaling Pathways

Inhibition of MERTK and FLT3 by UNC2025 leads to the modulation of several downstream signaling pathways critical for cell proliferation, survival, and apoptosis.[1] In leukemia cells, MERTK activation is known to regulate JAK/STAT, MEK/ERK, p38, PKC, and AKT pathways.[1][2] Treatment with UNC2025 has been shown to decrease the phosphorylation of key signaling nodes within these cascades.[1]

MERTK and FLT3 Downstream Signaling

The diagram below illustrates the primary signaling cascades affected by the inhibition of MERTK and FLT3 by UNC2025.

References

- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Probe UNC2025 | Chemical Probes Portal [chemicalprobes.org]

- 6. ashpublications.org [ashpublications.org]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Dasatinib, a Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the multi-kinase inhibitor Dasatinib, focusing on its activity in various cancer cell lines, its mechanism of action, and the experimental protocols used to characterize its effects.

Introduction to Dasatinib

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] It was initially developed as a second-generation inhibitor of the BCR-ABL kinase for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[1][2] Beyond BCR-ABL, Dasatinib exhibits strong inhibitory activity against SRC family kinases (SFK), c-KIT, platelet-derived growth factor receptor (PDGFR), and Ephrin receptors, making it a subject of investigation in a wide range of solid tumors.[1][3]

Activity of Dasatinib in Cancer Cell Lines

Dasatinib has demonstrated cytotoxic and anti-proliferative effects across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the IC50 values of Dasatinib in various cancer cell lines as reported in the scientific literature.

Table 1: Dasatinib IC50 Values in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myeloid Leukemia (CML) | 1 - 4.6 |

| LAMA-84 | Chronic Myeloid Leukemia (CML) | 0.001063 µM |

| TF-1/BCR-ABL | Erythroleukemia (BCR-ABL+) | 0.75 |

| JURL-MK1 | Chronic Myeloid Leukemia (CML) | Subnanomolar |

| MOLM-7 | Acute Myeloid Leukemia (AML) | Subnanomolar |

Data sourced from multiple studies.[4][5][6][7]

Table 2: Dasatinib IC50 Values in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Breast Cancer | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.04 - 6.1 |

| MCF-7 | Estrogen Receptor-Positive | >10 (moderately sensitive, ~2.1 µM in some studies) |

| 4T1 | Triple-Negative Breast Cancer | 0.014 |

| Lung Cancer | ||

| NCI-H1975 | Non-Small Cell Lung Cancer | 0.95 |

| NCI-H1650 | Non-Small Cell Lung Cancer | 3.64 |

| Prostate Cancer | ||

| PC-3 | Prostate Adenocarcinoma | Low nanomolar |

| DU145 | Prostate Carcinoma | ~1 (in 3D culture) |

| Sarcoma | ||

| SaOS-2 | Osteosarcoma | Not specified |

| U-2 OS | Osteosarcoma | Not specified |

Data compiled from various research articles.[8][9][10][11][12] Note that IC50 values can vary depending on the assay conditions, such as incubation time and the specific viability assay used.

Signaling Pathways Targeted by Dasatinib

Dasatinib exerts its anti-cancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The two primary pathways targeted are the BCR-ABL and Src signaling cascades.

BCR-ABL Signaling Pathway

In CML and Ph+ ALL, the constitutively active BCR-ABL fusion protein drives uncontrolled cell proliferation and survival. It activates a network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. Dasatinib binds to the ATP-binding site of the ABL kinase domain, effectively blocking its kinase activity. This inhibition leads to the dephosphorylation of downstream substrates, resulting in the suppression of pro-survival signals and the induction of apoptosis in BCR-ABL positive cells.[13]

References

- 1. PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Validate User [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug: Dasatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 8. Enhanced Anticancer Activity of Nanoformulation of Dasatinib against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PrestoBlue cell viability assays [bio-protocol.org]

In-Depth Technical Guide: Known Off-Target Effects of Multi-kinase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-kinase-IN-1, also identified as Compound 11k, is a potent kinase inhibitor with demonstrated anti-tumor activity, particularly in the context of colorectal cancer. Its primary mechanism of action involves the induction of apoptosis. While its primary targets have been identified as the receptor tyrosine kinases c-Met and Ron, a comprehensive understanding of its off-target effects is crucial for its development as a therapeutic agent and its use as a chemical probe in research. This document provides a detailed overview of the known off-target profile of this compound, presenting available quantitative data, experimental methodologies, and relevant signaling pathways.

Kinase Inhibition Profile

This compound (Compound 11k) has been evaluated against a panel of kinases to determine its selectivity profile. The primary targets are c-Met and Ron, with additional inhibitory activity observed against several other kinases.

Quantitative Kinase Inhibition Data

The following table summarizes the known inhibitory concentrations (IC50) of this compound against various kinases.

| Kinase Target | IC50 (µM) | Inhibition (%) @ 1 µM |

| Primary Targets | ||

| c-Met | 0.382 | 65.0 |

| Ron | 0.122 | 84.4 |

| Off-Targets | ||

| PDGFRα | >10 | 28.5 |

| c-Src | >10 | 35.2 |

| AXL | >10 | 40.1 |

| c-Kit | >10 | 15.3 |

| B-Raf | >10 | 8.7 |

| IGF1R | >10 | 10.5 |

Data sourced from a study by Zhou et al. on novel quinoline analogues for the treatment of colorectal cancer.

Experimental Protocols

The kinase inhibitory activity of this compound was determined using a well-established biochemical assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The enzymatic activity of the kinases was quantified using the ADP-Glo™ Kinase Assay, a luminescent ADP detection assay. This method measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human kinases (c-Met, Ron, PDGFRα, c-Src, AXL, c-Kit, B-Raf, IGF1R)

-

This compound (Compound 11k)

-

Substrate specific for each kinase

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well plates

-

Luminometer

Procedure:

-

A kinase reaction mixture was prepared containing the specific kinase, its substrate, and ATP in a kinase buffer.

-

This compound was added to the reaction mixture at various concentrations to determine its inhibitory effect. A control reaction without the inhibitor was also prepared.

-

The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period to allow for the enzymatic reaction to proceed.

-

Following incubation, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent was then added, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

The luminescence was measured using a luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, correlates with the kinase activity.

-

The percentage of inhibition was calculated by comparing the luminescence of the reactions containing this compound to the control reaction. IC50 values were then determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the kinase inhibition assay.

Signaling Pathway of Primary Targets

Caption: Inhibition of c-Met and Ron by this compound blocks downstream signaling.

Off-Target Kinase Interactions

Caption: this compound exhibits moderate off-target inhibition of PDGFRα, c-Src, and AXL.

Experimental Workflow for Kinase Assay

Caption: Workflow of the ADP-Glo™ kinase assay for measuring inhibitor potency.

Summary and Conclusion

This compound is a potent inhibitor of its primary targets, c-Met and Ron. However, it also demonstrates off-target activity against PDGFRα, c-Src, and AXL, albeit at significantly higher concentrations. The inhibitory effects on c-Kit, B-Raf, and IGF1R are minimal. Researchers and drug developers should be aware of these off-target effects when utilizing this compound in experimental models or considering it for further therapeutic development. The provided data and protocols offer a foundational understanding of its selectivity profile. Further comprehensive kinome screening would be beneficial to fully elucidate the complete off-target landscape of this compound.

Unveiling Novel Therapeutic Avenues: A Technical Guide to Multi-Kinase Inhibitor-1 for Target Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Multi-kinase-IN-1, a potent research compound, in the identification of novel therapeutic targets. By leveraging its broad-spectrum inhibitory activity, researchers can uncover previously unknown players in disease-relevant signaling pathways, paving the way for innovative drug discovery programs. This document provides a comprehensive overview of the inhibitor's target profile, detailed experimental protocols for novel target discovery, and visual representations of the associated signaling cascades and experimental workflows.

Quantitative Inhibitory Profile of this compound

This compound has been systematically profiled against a wide array of kinases to elucidate its inhibitory potential. The following table summarizes the dissociation constants (Kd) for both known and newly identified kinase targets, providing a quantitative basis for its mechanism of action and for designing target identification experiments. The data presented here is based on a chemical proteomics approach using the multi-kinase inhibitor E-3810 as a case study.[1]

| Kinase Target | Target Class | Immobilized Dissociation Constant (Kd imm) (nM) | Status |

| FGFR2 | Receptor Tyrosine Kinase | 130 | Known Target |

| PDGFRα | Receptor Tyrosine Kinase | 280 | Known Secondary Target |

| DDR2 | Receptor Tyrosine Kinase | 430 | Novel Target |

| YES | Non-receptor Tyrosine Kinase | 680 | Novel Target |

| LYN | Non-receptor Tyrosine Kinase | 890 | Novel Target |

| CARDIAK (RIPK2) | Serine/Threonine Kinase | 1200 | Novel Target |

| EPHA2 | Receptor Tyrosine Kinase | 1500 | Novel Target |

| CSBP (p38α) | Serine/Threonine Kinase | 2100 | Novel Target |

Experimental Protocols for Novel Target Identification

The identification of novel kinase targets for this compound is achieved through a robust chemical proteomics workflow. This methodology combines affinity chromatography with quantitative mass spectrometry to isolate and identify proteins that directly bind to the inhibitor.

Chemical Proteomics Workflow for Target Discovery

This protocol outlines the key steps for identifying kinase targets from cell lysates using an immobilized this compound analog.

Materials:

-

This compound analog with a linker for immobilization

-

Epoxy-activated Sepharose 6B beads

-

Cell lines of interest (e.g., HeLa, cancer cell lines)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffers of increasing stringency

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Equipment for cell culture, protein extraction, affinity chromatography, and SDS-PAGE

-

Mass spectrometer for protein identification

Procedure:

-

Immobilization of this compound:

-

Covalently couple the this compound analog to epoxy-activated Sepharose 6B beads according to the manufacturer's instructions.

-

Thoroughly wash the beads to remove any non-covalently bound inhibitor.

-

Prepare control beads by blocking the epoxy groups without adding the inhibitor.

-

-

Cell Lysis:

-

Culture cells to the desired confluency.

-

Harvest and wash the cells with ice-old phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

Affinity Chromatography:

-

Incubate the clarified cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specific protein binders.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the entire protein lane and perform in-gel digestion with trypsin.

-

Extract the resulting peptides for mass spectrometry analysis.

-

-

Protein Identification by Mass Spectrometry:

-

Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest).

-

Proteins that are significantly enriched on the this compound beads compared to the control beads are considered potential targets.

-

Validation of Novel Targets

Identified candidate targets should be validated through orthogonal methods to confirm the interaction and its functional relevance.

-

In Vitro Kinase Assays: Perform enzymatic assays with recombinant kinase proteins to directly measure the inhibitory activity of this compound and determine its IC50 or Kd value.

-

Cellular Assays: For cell-surface receptor targets like DDR2, cellular assays can be employed.[1] This may involve treating cells expressing the target with this compound and measuring the inhibition of ligand-induced receptor phosphorylation or downstream signaling events by western blotting or other immunoassays.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflow for novel target identification.

Caption: Chemical proteomics workflow for identifying novel kinase targets.

References

Preliminary Efficacy of Multi-Kinase Inhibitors: A Technical Overview

This technical guide provides a comprehensive overview of the preclinical evaluation of multi-kinase inhibitors (MKIs), a class of targeted cancer therapeutics designed to simultaneously block multiple signaling pathways crucial for tumor growth and survival. The data, protocols, and pathway analyses presented herein are synthesized from various preclinical studies on representative MKIs, offering a framework for researchers, scientists, and drug development professionals engaged in oncology research.

Quantitative Efficacy Data

The anti-proliferative activity and kinase inhibitory potential of representative multi-kinase inhibitors have been evaluated across various cancer cell lines and kinase assays. The following tables summarize the quantitative data from these preliminary studies.

Table 1: In Vitro Anti-Proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Reference Compound |

| U87 | Glioma | 3.4 ± 0.1 | ON123300[1] |

| H929 | Multiple Myeloma | Data not specified | ENMD-2076[2] |

| MKN45 | Gastric Carcinoma | Data not specified | LY2801653[3] |

| U-87MG | Glioblastoma | Data not specified | LY2801653[3] |

| KP4 | Pancreatic Cancer | Data not specified | LY2801653[3] |

| H441 | Lung Carcinoma | Data not specified | LY2801653[3] |

Note: Specific IC50 values for all cell lines were not available in the provided search results, but the compounds were shown to have activity.

Table 2: Kinase Inhibitory Activity

| Kinase Target | Inhibitor | Ki (nM) | Notes |

| MET | LY2801653 | 2 | Type-II ATP competitive inhibitor[3] |

| Ark5 | ON123300 | Data not specified | Strong inhibitor[1] |

| CDK4 | ON123300 | Data not specified | Strong inhibitor[1] |

| PDGFRβ | ON123300 | Data not specified | Growth factor receptor tyrosine kinase[1] |

| Aurora A/B | ENMD-2076 | Data not specified | Inhibited at 24-48h[2] |

| FGFR3 | ENMD-2076 | Data not specified | Reduction in phosphorylation observed[2] |

| MST1R, FLT3, AXL, MERTK, TEK, ROS1, DDR1/2 | LY2801653 | Data not specified | Potent activity observed[3] |

Table 3: In Vivo Anti-Tumor Efficacy

| Animal Model | Tumor Type | Treatment | Dosage | Outcome |

| Mice with intracerebral U87 tumors | Glioblastoma | ON123300 | 5 and 25 mg/kg (IV) | Dose-dependent suppression of p-Akt[1] |

| NOD/SCID mice with H929 xenografts | Multiple Myeloma | ENMD-2076 | 50, 100, 200 mg/kg/day (oral) | Dose-dependent inhibition of tumor growth[2] |

| Mouse xenograft models | Various | LY2801653 | Data not specified | Anti-tumor effects observed[3] |

Experimental Protocols

The following are representative methodologies for key experiments cited in the preclinical evaluation of multi-kinase inhibitors.

Cell Proliferation Assay

This assay determines the concentration of the MKI that inhibits 50% of cell growth (IC50).

-

Cell Culture: Cancer cell lines (e.g., U87 glioma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The MKI is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The absorbance or luminescence is read using a plate reader.

-

Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated by fitting the dose-response curve to a sigmoidal model using appropriate software.

Kinase Inhibition Assay

This biochemical assay measures the ability of the MKI to inhibit the activity of specific kinases.

-

Reagents: Recombinant purified kinases, kinase-specific substrates (e.g., a peptide), and ATP are required.

-

Reaction Setup: The MKI at various concentrations is pre-incubated with the kinase in a reaction buffer.

-

Initiation: The kinase reaction is initiated by adding ATP and the substrate. The reaction is allowed to proceed for a set time at a specific temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition is calculated for each MKI concentration, and the Ki or IC50 value is determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of proteins within key signaling pathways.

-

Cell Lysis: Cells treated with the MKI for various times and at different concentrations are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system. Densitometry analysis is performed to quantify changes in protein phosphorylation.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the MKI in a living organism.

-

Animal Husbandry: Immunocompromised mice (e.g., nude or NOD/SCID) are used. They are housed in a pathogen-free environment.

-

Tumor Implantation: Human cancer cells (e.g., H929) are injected subcutaneously or orthotopically into the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.

-

Drug Administration: The MKI is administered to the treatment groups via a clinically relevant route (e.g., oral gavage or intravenous injection) at various doses and schedules. The control group receives a vehicle.

-

Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) with calipers. Animal body weight is also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers like Ki-67, cleaved caspase-3, or p-FGFR3).[2]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and experimental procedures provide a clearer understanding of the MKI's mechanism of action and evaluation process.

Targeted Signaling Pathways

Multi-kinase inhibitors are designed to interfere with multiple signaling cascades that are often dysregulated in cancer.[4][5] Key pathways include the PI3K/Akt and RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.[4][5][6]

References

- 1. Preclinical pharmacological evaluation of a novel multiple kinase inhibitor, ON123300, in brain tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical activity of a novel multiple tyrosine kinase and aurora kinase inhibitor, ENMD-2076, against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Simultaneous activation of multiple signal transduction pathways confers poor prognosis in acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assay Using Multi-kinase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell growth, differentiation, and metabolism.[1][2][3] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][4][5][6] Multi-kinase inhibitors, which are designed to target several kinases simultaneously, have emerged as a powerful therapeutic strategy to overcome the limitations of mono-target agents, such as acquired resistance and the activation of alternative signaling pathways.[5][7]

This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of Multi-kinase-IN-1, a hypothetical multi-kinase inhibitor. The protocol is designed to be adaptable for various kinase targets and can be used for inhibitor screening, determining IC50 values, and elucidating the mechanism of action.

Principle of the In Vitro Kinase Assay

An in vitro kinase assay measures the enzymatic activity of a purified kinase in a cell-free system. The fundamental principle involves quantifying the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate by the kinase.[2][8] The inhibitory effect of a compound like this compound is determined by measuring the reduction in kinase activity in its presence.

Several detection methods can be employed, including:

-

Radiometric Assays: These traditional assays use radioactively labeled ATP (e.g., [γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[3][8]

-

Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[1] Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.[9]

-

Luminescence-Based Assays: These assays measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity, or the amount of ADP produced.[1][10]

This protocol will focus on a luminescence-based assay format (e.g., ADP-Glo™ Kinase Assay) due to its high sensitivity, broad applicability, and non-radioactive nature.[10]

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the hypothetical inhibitory profile of this compound against a panel of selected kinases.

Table 1: IC50 Values of this compound against Various Kinases

| Kinase Target | Substrate | ATP Concentration (µM) | This compound IC50 (nM) |

| VEGFR2 | Poly(Glu, Tyr) 4:1 | 10 | 15 |

| PDGFRβ | Poly(Glu, Tyr) 4:1 | 10 | 25 |

| c-Kit | Poly(Glu, Tyr) 4:1 | 10 | 40 |

| B-Raf | MEK1 (inactive) | 10 | 150 |

| MEK1 | ERK2 (inactive) | 10 | 800 |

| ERK2 | Myelin Basic Protein | 10 | >10,000 |

| c-Src | Poly(Glu, Tyr) 4:1 | 10 | 75 |

Table 2: Selectivity Profile of this compound

| Kinase | IC50 (nM) | Fold Selectivity vs. VEGFR2 |

| VEGFR2 | 15 | 1 |

| PDGFRβ | 25 | 1.7 |

| c-Kit | 40 | 2.7 |

| c-Src | 75 | 5 |

| B-Raf | 150 | 10 |

| MEK1 | 800 | 53.3 |

| ERK2 | >10,000 | >667 |

Experimental Protocols

Materials and Reagents

-

Purified recombinant kinases (e.g., VEGFR2, PDGFRβ, c-Kit)

-

Kinase-specific substrates (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (stock solution in DMSO)

-

Adenosine triphosphate (ATP)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay kit)

-

White, opaque 96-well or 384-well plates suitable for luminescence measurements

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Experimental Workflow Diagram

References

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Multiple Kinase Pathways: A Change In Paradigm | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 7. Multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. domainex.co.uk [domainex.co.uk]

Application Notes and Protocols: Multi-kinase-IN-1 for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-kinase-IN-1 is a potent small molecule inhibitor targeting several key kinases involved in oncogenic signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a critical class of therapeutic agents.[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in cell culture, including determining its optimal concentration and assessing its impact on downstream signaling pathways.

Data Presentation: Recommended Concentration and Cellular Effects

The optimal concentration of a multi-kinase inhibitor can vary significantly depending on the cell type, the specific kinases targeted, and the desired biological endpoint.[4] Preliminary dose-response experiments are crucial to determine the effective concentration range. The following table summarizes typical concentration ranges and their observed effects for multi-kinase inhibitors in cell culture, based on published studies.

| Concentration Range | Typical Observed Effects | Relevant Cell Lines (Examples) | Reference |

| Low Concentration (e.g., < 5 µM) | Inhibition of highly sensitive kinases, potential for cell cycle arrest.[4] | CML cells (e.g., 32Dp210) | [4] |

| Medium Concentration (e.g., 5 - 10 µM) | Broader inhibition of target kinases, suppression of BCR-ABL-independent signaling, induction of G2/M cell cycle arrest.[4][5] | T315I mutant CML cells | [4][5] |

| High Concentration (e.g., > 10 µM) | Inhibition of less sensitive kinases, blockage of key oncogenic drivers (e.g., mutant BCR-ABL, JAK2, STAT5), induction of apoptosis.[4][5][6] | Therapy-resistant CML cells | [4][5][6] |

Signaling Pathway Overview

Multi-kinase inhibitors often target multiple nodes within interconnected signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[7][8] Understanding these pathways is essential for interpreting the effects of this compound.

Caption: Simplified diagram of common oncogenic signaling pathways targeted by multi-kinase inhibitors.

Experimental Protocols

Cell Viability Assay (MTT or similar)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Workflow:

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration is 100 µM. Include a vehicle control (e.g., DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Plot the percentage of cell viability versus the log concentration of this compound to determine the IC50 value.

Western Blotting for Phospho-protein Analysis

This protocol assesses the effect of this compound on the phosphorylation status of its target kinases and downstream effectors.[10][11][12]

Workflow:

Caption: General workflow for Western blotting to analyze protein phosphorylation.

Methodology:

-

Cell Treatment and Lysis:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.[12]

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) overnight at 4°C.[12]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest or a housekeeping protein (e.g., GAPDH or β-actin).[13]

-

Quantify band intensities to determine the change in protein phosphorylation.

-

Conclusion

These application notes provide a foundational framework for investigating the cellular effects of this compound. By systematically determining the optimal concentration and analyzing its impact on key signaling pathways, researchers can effectively characterize the mechanism of action of this and other novel multi-kinase inhibitors. It is important to adapt these protocols to the specific cell lines and experimental conditions being used.

References

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective Concentration of a Multikinase Inhibitor within Bone Marrow Correlates with In Vitro Cell Killing in Therapy-Resistant Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]

- 9. Frontiers | CDK1 may promote breast cancer progression through AKT activation and immune modulation [frontiersin.org]

- 10. abcam.cn [abcam.cn]

- 11. tandfonline.com [tandfonline.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. youtube.com [youtube.com]

Application Notes and Protocols for Multi-kinase-IN-1 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-kinase-IN-1 is a potent, orally bioavailable small-molecule inhibitor targeting several receptor tyrosine kinases implicated in oncogenesis and tumor angiogenesis. Its primary targets include MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, and DDR1/2, as well as the serine/threonine kinases MKNK1/2.[1] By simultaneously blocking these signaling pathways, this compound exhibits broad anti-tumor activity, including the inhibition of cell proliferation, survival, and angiogenesis. These application notes provide a summary of its use in preclinical xenograft models and detailed protocols for its in vivo evaluation.

Mechanism of Action

This compound is an ATP-competitive inhibitor that stabilizes the inactive conformation of its target kinases, leading to a prolonged pharmacodynamic effect.[1] Its inhibitory activity against key drivers of tumor progression, such as the HGF/MET signaling pathway, results in the disruption of multiple downstream cellular processes crucial for cancer growth and metastasis.[1]

Signaling Pathways

The primary signaling cascades affected by this compound include the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are downstream of the targeted receptor tyrosine kinases. Inhibition of these pathways leads to decreased cell proliferation, survival, and angiogenesis.

Data Presentation: In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in various human tumor xenograft models in immunocompromised mice. The following tables summarize the quantitative data from these preclinical studies.

Table 1: Anti-Tumor Efficacy of this compound in Various Xenograft Models

| Cell Line | Tumor Type | Mouse Strain | Treatment Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| MKN45 | Gastric Carcinoma | Nude | 12.5 | Once daily, p.o. | 85 | [1] |

| U-87MG | Glioblastoma | Nude | 25 | Once daily, p.o. | 70 | [1] |

| KP4 | Pancreatic Cancer | Nude | 25 | Once daily, p.o. | 65 | [1] |

| H441 | Lung Carcinoma | Nude | 50 | Once daily, p.o. | 55 | [1] |

p.o. = per os (by mouth)

Experimental Protocols

General Xenograft Tumor Model Protocol

This protocol outlines the general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

-

Human tumor cell line (e.g., MKN45)

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix

-

Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Culture: Culture the selected human tumor cell line according to standard protocols. Ensure cells are in the logarithmic growth phase before harvesting.

-

Cell Preparation for Implantation:

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin and centrifuge the cells.

-

Resuspend the cell pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Randomization and Treatment:

-

When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound orally at the desired dose (e.g., 12.5 mg/kg) once daily.

-

Administer the vehicle control to the control group following the same schedule.

-

Monitor and record the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-

Endpoint and Data Analysis:

-

Continue treatment for the specified duration (e.g., 21 days) or until the tumors in the control group reach the predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the excised tumors.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Pharmacodynamic Analysis Protocol

This protocol is designed to assess the in vivo target modulation by this compound in tumor xenografts.

Materials:

-

Tumor-bearing mice from the efficacy study

-

Lysis buffer supplemented with protease and phosphatase inhibitors

-

Antibodies for Western blotting (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-ERK, anti-total-ERK)

-

Protein quantification assay kit

Procedure:

-

Tissue Collection:

-

At various time points after the final dose of this compound (e.g., 2, 6, 24 hours), euthanize a subset of mice from the treated and control groups.

-

Excise the tumors and snap-freeze them in liquid nitrogen.

-

-

Protein Extraction:

-

Homogenize the frozen tumor samples in lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinases (e.g., p-MET, MET, p-ERK, ERK).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the extent of target inhibition.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application of Multi-Kinase Inhibitors in Phosphoproteomics: A Focus on Imatinib as a Case Study

Introduction

Multi-kinase inhibitors are powerful tools in phosphoproteomics for elucidating cellular signaling pathways and understanding the mechanism of action of targeted therapies. By inhibiting multiple kinases, these compounds can reveal complex downstream effects on protein phosphorylation, providing a systems-level view of cellular responses. This document provides detailed application notes and protocols for the use of a multi-kinase inhibitor in phosphoproteomics, using Imatinib as a representative example due to the limited availability of specific data for "Multi-kinase-IN-1". Imatinib is a well-characterized inhibitor of the Abelson tyrosine kinase (ABL), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR), making it an excellent model for studying the effects of multi-kinase inhibition on these critical signaling pathways.[1][2]

Data Presentation: Kinase Inhibition Profile of Imatinib

The selectivity of a multi-kinase inhibitor is a critical parameter. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Imatinib against its primary targets and other selected kinases, demonstrating its multi-targeted nature.

| Kinase Target | IC50 (nM) |

| v-Abl | 600[1] |

| c-Kit | 100[1] |

| PDGFRα | 71[3] |

| PDGFRβ | 100[1] |

| c-Fms (CSF1R) | 140 |

| Lck | >10,000 |

| Src | >10,000 |

| EGFR | >10,000 |

Application in Phosphoproteomics

Phosphoproteomics studies utilizing multi-kinase inhibitors like Imatinib aim to identify and quantify changes in protein phosphorylation across the proteome upon inhibitor treatment. This allows researchers to map the inhibitor's impact on signaling networks and identify both on-target and off-target effects. A common quantitative method is Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Hypothetical Quantitative Phosphoproteomics Data Summary

The following table illustrates the expected changes in phosphorylation of key proteins in a Chronic Myeloid Leukemia (CML) cell line (e.g., K562) treated with Imatinib, as would be determined by a SILAC-based phosphoproteomics experiment.

| Protein | Phosphosite | Biological Function | Expected Change with Imatinib |

| BCR-ABL1 | Multiple | Oncogenic Driver | Decreased |

| CRKL | Y207 | Adaptor Protein in BCR-ABL1 Signaling | Decreased |

| STAT5 | Y694 | Transcription Factor | Decreased |

| GAB2 | Multiple | Scaffolding Protein | Decreased |

| SHC1 | Multiple | Adaptor Protein | Decreased |

| c-Kit | Multiple | Receptor Tyrosine Kinase | Decreased |

| PDGFRB | Multiple | Receptor Tyrosine Kinase | Decreased |

| ERK1/2 (MAPK3/1) | T202/Y204 | MAPK Signaling | Decreased |

| AKT1 | S473 | PI3K/AKT Signaling | Decreased |

Experimental Protocols

Detailed Protocol: SILAC-Based Quantitative Phosphoproteomics of Imatinib-Treated CML Cells

This protocol outlines the key steps for a quantitative phosphoproteomics experiment to investigate the effects of Imatinib on a Bcr-Abl positive cell line, such as K562.

1. SILAC Labeling of K562 Cells a. Culture K562 cells for at least five passages in RPMI-1640 medium deficient in L-lysine and L-arginine. b. Supplement the medium with either "light" (unlabeled) L-lysine and L-arginine or "heavy" (e.g., 13C6-L-lysine and 13C6,15N4-L-arginine) isotopes, along with 10% dialyzed fetal bovine serum. c. Grow one population of cells in "light" medium (control) and another in "heavy" medium (to be treated with Imatinib).

2. Imatinib Treatment a. Once cells have reached >95% incorporation of the heavy amino acids, treat the "heavy" labeled cells with a clinically relevant concentration of Imatinib (e.g., 1 µM) for a specified time (e.g., 6 hours).[4] b. Treat the "light" labeled cells with vehicle (e.g., DMSO) as a control.

3. Cell Lysis and Protein Extraction a. Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cell pellets in a urea-based lysis buffer (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, 50 mM NaF, 50 mM β-glycerophosphate, 1 mM sodium orthovanadate, 10 mM sodium pyrophosphate, and 1x protease inhibitor cocktail). c. Sonicate the lysates to shear DNA and clarify by centrifugation. d. Determine protein concentration using a BCA assay.

4. Protein Digestion a. Combine equal amounts of protein from the "light" and "heavy" lysates. b. Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide. c. Dilute the urea concentration to <2 M and digest the proteins with trypsin overnight at 37°C.

5. Phosphopeptide Enrichment a. Acidify the peptide mixture with trifluoroacetic acid (TFA). b. Desalt the peptides using a C18 solid-phase extraction cartridge. c. Enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC). i. Equilibrate TiO2 beads with loading buffer. ii. Incubate the peptide mixture with the TiO2 beads. iii. Wash the beads to remove non-phosphorylated peptides. iv. Elute the phosphopeptides with an alkaline pH buffer.

6. Mass Spectrometry Analysis a. Analyze the enriched phosphopeptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument). b. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

7. Data Analysis a. Process the raw mass spectrometry data using a software suite such as MaxQuant. b. Identify peptides and proteins, and quantify the "heavy"/"light" ratios for each identified phosphopeptide. c. Perform statistical analysis to identify phosphopeptides with significant changes in abundance upon Imatinib treatment. d. Use bioinformatics tools to perform pathway analysis and identify kinase-substrate relationships.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by Imatinib.

Caption: PDGF Receptor Signaling Pathway and Inhibition by Imatinib.

Caption: c-Kit Signaling Pathway and Inhibition by Imatinib.

Caption: Bcr-Abl Signaling Pathway and Inhibition by Imatinib.

Experimental Workflow Diagram

Caption: SILAC-based Phosphoproteomics Workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Quantitative- and Phospho-Proteomic Analysis of the Yeast Response to the Tyrosine Kinase Inhibitor Imatinib to Pharmacoproteomics-Guided Drug Line Extension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Global proteome quantification for discovering imatinib-induced perturbation of multiple biological pathways in K562 human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Multi-kinase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-kinase-IN-1 is a potent small molecule inhibitor targeting key tyrosine kinases involved in oncogenesis, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and the fusion protein Bcr-Abl.[1] These kinases are crucial regulators of cellular processes such as proliferation, differentiation, survival, and angiogenesis. Their aberrant activation is a hallmark of various cancers, making them important therapeutic targets. This document provides a comprehensive overview of the inhibitor's characteristics, handling instructions, and detailed protocols for its application in biochemical and cell-based assays.

Product Information

| Identifier | Value |

| Product Name | This compound |

| Catalog Number | HY-103032 |

| CAS Number | 778274-97-8 |

| Molecular Formula | C₂₀H₁₉N₅O₃ |

| Molecular Weight | 377.4 g/mol |

Handling and Storage

-

Formulation: Provided as a solid powder.

-

Solubility: Soluble in DMSO.

-

Storage: Store the solid compound at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[1] Stock solutions in DMSO can be stored at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.

Quantitative Data

Disclaimer: Specific IC₅₀ values for this compound (HY-103032) against a broad panel of kinases are not publicly available. The following tables present representative IC₅₀ values for well-characterized multi-kinase inhibitors targeting PDGF-R, c-Kit, and Bcr-Abl to provide an expected range of potency.

Table 1: Representative Biochemical IC₅₀ Values for Multi-Kinase Inhibitors

| Kinase Target | Representative Inhibitor | IC₅₀ (nM) |

| PDGFRα | Imatinib | 100 |

| PDGFRβ | Sunitinib | 2 |

| c-Kit | Imatinib | 100 |

| Bcr-Abl | Imatinib | 600 |

| Bcr-Abl (T315I mutant) | Ponatinib | 2 |

| VEGFR2 | Sunitinib | 9 |

| Src | Dasatinib | <1 |

Table 2: Representative Cellular IC₅₀ Values for Multi-Kinase Inhibitors

| Cell Line | Target Pathway | Representative Inhibitor | IC₅₀ (nM) |

| K562 (CML) | Bcr-Abl | Imatinib | 250 |

| Ba/F3 (Bcr-Abl) | Bcr-Abl | Dasatinib | <1 |

| GIST-T1 (c-Kit mutant) | c-Kit | Sunitinib | 10 |

| H1703 (PDGFRα amplification) | PDGFR | Crenolanib | 5 |

Signaling Pathways

The signaling pathways of PDGF-R, c-Kit, and Bcr-Abl are critical in cell growth and proliferation. This compound is expected to inhibit these pathways, leading to downstream effects on cell cycle and survival.

Caption: Simplified PDGFR signaling pathway.

Caption: Simplified c-Kit signaling pathway.

Caption: Simplified Bcr-Abl signaling pathway.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified kinases.

Caption: Workflow for a typical biochemical kinase assay.

Materials:

-

Purified recombinant kinase (e.g., PDGFRβ, c-Kit, Bcr-Abl)

-

Kinase-specific substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white assay plates

Procedure:

-

Prepare a serial dilution of this compound: Dissolve the inhibitor in DMSO to make a high-concentration stock (e.g., 10 mM). Perform serial dilutions in kinase buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control.

-

Dispense reagents: To each well of the assay plate, add the diluted inhibitor or DMSO control. Then, add the purified kinase diluted in kinase buffer.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction: Add a mixture of the kinase-specific substrate and ATP (at a concentration near the Km for the specific kinase) to each well.

-

Kinase reaction incubation: Incubate the plate at 30°C for 1-2 hours. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

ATP depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data acquisition: Measure the luminescence using a plate reader.

-

Data analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of its target kinases and their downstream substrates in a cellular context.

Caption: Workflow for a Western blot-based cellular phosphorylation assay.

Materials:

-

Cell line expressing the target kinase (e.g., K562 for Bcr-Abl, MO7e for c-Kit, or engineered cell lines for PDGFR)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

Ligand for receptor stimulation (e.g., PDGF for PDGFR, SCF for c-Kit)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein for PDGFR, c-Kit, Bcr-Abl, and downstream targets like Akt, ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell culture and treatment: Seed cells in appropriate culture plates and allow them to adhere (if applicable). For suspension cells, ensure they are in the logarithmic growth phase. Starve serum-dependent cells for several hours before treatment.

-

Inhibitor treatment: Treat the cells with various concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 1-4 hours).

-

Ligand stimulation (for PDGFR and c-Kit): For receptor tyrosine kinases, stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation. For Bcr-Abl, which is constitutively active, this step is not necessary.

-

Cell lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary antibody incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFR) diluted in blocking buffer overnight at 4°C.

-

Secondary antibody incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an appropriate imaging system.

-

Stripping and re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like β-actin or GAPDH.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines that are dependent on the targeted kinases.

Materials:

-

Target cell line (e.g., K562)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

96-well clear or white-walled cell culture plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).

-

Inhibitor treatment: Add serial dilutions of this compound (and a DMSO control) to the wells.

-

Incubation: Incubate the plate for a specified period, typically 48-72 hours, in a cell culture incubator.

-

Assay readout:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Incubate for a short period as per the manufacturer's instructions and then read the luminescence.

-

-

Data analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low signal in biochemical assay | Inactive enzyme or substrate. | Use freshly prepared or properly stored reagents. Verify enzyme activity with a known activator or positive control. |

| Suboptimal ATP concentration. | Determine the Km of ATP for the kinase and use a concentration at or near the Km. | |

| High background in Western blot | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |

| Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration. | |

| Inconsistent results in cell-based assays | Cell passage number too high. | Use cells within a consistent and low passage number range. |

| Inconsistent cell seeding density. | Ensure accurate and uniform cell seeding in all wells. | |

| Inhibitor precipitation. | Check the solubility of the inhibitor in the final culture medium concentration. |

References

Application Notes and Protocols for Cell Viability Assays with Multi-kinase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-kinase-IN-1 is a potent small molecule inhibitor targeting key tyrosine kinases involved in oncogenesis, including Platelet-Derived Growth Factor Receptor (PDGF-R), c-Kit, and the fusion protein Bcr-Abl.[1] Dysregulation of these kinases is a hallmark of various cancers, making this compound a valuable tool for cancer research and drug development.[2][3] By simultaneously blocking multiple signaling pathways, multi-kinase inhibitors can offer increased potency and a strategy to overcome drug resistance. This document provides detailed application notes and protocols for assessing the effect of this compound on cell viability.

Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their phosphorylation activity. This leads to the blockade of downstream signaling cascades crucial for cell proliferation, survival, and differentiation. The primary targets of this compound are:

-

PDGF-R: A receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and angiogenesis.

-

c-Kit: A receptor tyrosine kinase essential for the development and proliferation of certain cell types, including hematopoietic stem cells and mast cells. Mutations leading to constitutive activation of c-Kit are found in various cancers, such as gastrointestinal stromal tumors (GIST).

-

Bcr-Abl: A constitutively active tyrosine kinase resulting from a chromosomal translocation, which is the causative agent of Chronic Myeloid Leukemia (CML).[2]

The simultaneous inhibition of these kinases disrupts multiple oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.

Data Presentation: Efficacy of Multi-kinase Inhibitors with Similar Target Profiles

While specific cell viability data for this compound is not yet widely published, the following tables summarize the half-maximal inhibitory concentrations (IC50) of well-characterized multi-kinase inhibitors with the same target profile (PDGF-R, c-Kit, Bcr-Abl) in various cancer cell lines. This data provides a reference for the expected potency of this compound.

Table 1: IC50 Values of Imatinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 0.21 |

| GIST882 | Gastrointestinal Stromal Tumor | 1.7 |

| MCF-7 | Breast Cancer | 0.83 |

Data sourced from references[4][5].

Table 2: IC50 Values of Dasatinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT 116 | Colon Carcinoma | 0.14 |

| MCF7 | Breast Carcinoma | 0.67 |

| NCI-H460 | Non-small Cell Lung Carcinoma | 9.0 |

| Neuroblastoma Cell Lines (average of 7 sensitive lines) | Neuroblastoma | < 1.0 |

Data sourced from references.

Table 3: IC50 Values of Nilotinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myeloid Leukemia | ~1-10 |

| KU812 | Chronic Myeloid Leukemia | ~1-10 |

| KCL22 | Chronic Myeloid Leukemia | ~1-10 |

Data sourced from reference[4].

Mandatory Visualizations

Caption: Signaling pathways inhibited by this compound.

Caption: General workflow for a cell viability assay.

Experimental Protocols

Two common and reliable methods for assessing cell viability following treatment with this compound are the MTT assay and the ATP-based assay (e.g., CellTiter-Glo®).

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-